molecular formula C21H20N4O2S B11972001 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione

7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11972001
M. Wt: 392.5 g/mol
InChI Key: QBUQZNOQPKSBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the purine family It is characterized by its unique structure, which includes benzyl and benzylsulfanyl groups attached to a dimethylpurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with benzyl chloride to introduce the benzyl group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purines, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

7-benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H20N4O2S/c1-23-18-17(19(26)24(2)21(23)27)25(13-15-9-5-3-6-10-15)20(22-18)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

QBUQZNOQPKSBGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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